N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is a benzamide derivative characterized by a 3-fluorophenyl group and a 2-oxopyrrolidinyl moiety attached to a propyl backbone.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-9-4-6-15(12-17)13-18(23-11-5-10-19(23)24)14-22-20(25)16-7-2-1-3-8-16/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INORDEWIIQOXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide typically involves multiple steps. One common method starts with the reaction of 3-fluorobenzylamine with 2-oxopyrrolidine to form an intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
2.1.1. DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Key Features: Contains a 3-fluorophenyl group linked to an indazole core, with a dimethylaminopropyl chain.
- Activity: Inhibits T. brucei trypanothione reductase (TRYS) with an EC50 of 6.9 ± 0.2 µM.
- Comparison: Unlike the target compound, DDU86439 incorporates an indazole heterocycle, which enhances π-π stacking interactions with enzyme active sites. The absence of a pyrrolidinone ring in DDU86439 may reduce its metabolic stability compared to the target compound.
2.1.2. Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Key Features : Combines a 3-fluorophenyl group with a chromen-4-one and pyrazolo-pyrimidine scaffold.
- Comparison: The chromenone and pyrimidine moieties likely confer higher molecular weight (MW: ~589.1 g/mol) and reduced solubility compared to the simpler benzamide scaffold of the target compound.
Agrochemical Benzamide Derivatives
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Features : Trifluoromethyl substitution on the benzamide core.
- Use : Fungicide targeting succinate dehydrogenase in fungi.
- Comparison : The trifluoromethyl group enhances electronegativity and resistance to oxidative degradation, whereas the target compound’s 2-oxopyrrolidinyl group may improve water solubility.
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Effect on Lipophilicity (LogP) | Effect on Solubility | Metabolic Stability |
|---|---|---|---|
| 3-Fluorophenyl | Moderate ↑ | Slight ↓ | ↑ (resists oxidation) |
| 2-Oxopyrrolidinyl | ↓ (polar group) | ↑ | ↑ (resistant to hydrolysis) |
| Trifluoromethyl | Significant ↑ | ↓ | ↑↑ |
| Chromenone | ↑↑ | ↓↓ | Variable |
Research Findings and Implications
- Fluorine Substitution : The 3-fluorophenyl group in the target compound is a common feature in bioactive molecules due to its ability to enhance binding affinity via halogen bonding and metabolic stability.
- Pyrrolidinone Ring: The 2-oxopyrrolidinyl moiety may improve solubility and reduce hepatotoxicity compared to non-polar substituents in agrochemical benzamides.
- Heterocyclic vs. Simple Benzamides : Complex scaffolds (e.g., indazole in DDU86439) often exhibit higher potency but face challenges in synthetic accessibility and pharmacokinetics.
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide, a complex organic compound, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20FN3O3
- CAS Number : 1421459-51-9
The compound features a fluorinated phenyl group and a pyrrolidinone moiety, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly those involved in the serotonergic and noradrenergic systems, which are crucial for mood regulation and anxiety responses.
Antidepressant-Like Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects. For instance, a related compound demonstrated significant modulation of serotonergic receptors, leading to improved behavioral outcomes in animal models of depression .
Case Studies
-
Study on Antidepressant Activity :
- A study evaluated the antidepressant-like effects of a structurally related compound in mice. The results indicated significant improvement in forced swim test (FST) scores, suggesting enhanced mood-related behaviors.
- The mechanism involved modulation of the serotonin system, particularly through 5-HT receptors .
-
Chemical Reactions and Biological Applications :
- The compound can undergo various chemical transformations such as oxidation and reduction, which are essential for its biological activity. These reactions can enhance its effectiveness as a pharmaceutical agent by modifying its pharmacokinetic properties.
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
